molecular formula C10H14N2O2 B027708 3-Pyridyl diethylcarbamate CAS No. 51581-40-9

3-Pyridyl diethylcarbamate

Cat. No.: B027708
CAS No.: 51581-40-9
M. Wt: 194.23 g/mol
InChI Key: CDZWVGRGLGHQIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Pyridyl diethylcarbamate involves the reaction of 3-pyridinol with N,N-dimethylcarbamyl chloride in the presence of triethylamine as a base. The reaction is typically carried out in anhydrous benzene under reflux conditions . The overall reaction can be summarized as follows: [ \text{3-Pyridinol} + \text{N,N-Dimethylcarbamyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridyl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amines

    Substitution: Substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 3-Pyridyl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-3-yl N,N-diethylcarbamate
  • N,N-Diethylcarbamic Acid 3-Pyridinyl Ester

Uniqueness

3-Pyridyl diethylcarbamate is unique due to its specific structural features and the presence of both pyridine and carbamate functional groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and selectivity in various applications .

Biological Activity

Overview

3-Pyridyl diethylcarbamate, a compound with the chemical formula C11_{11}H14_{14}N2_2O2_2, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to diethylcarbamazine, an established anthelmintic drug, which suggests similar biological properties. The current research focuses on its antimicrobial and anticancer activities, along with its mechanisms of action.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Sensitization of Microfilariae : Similar to diethylcarbamazine, it may sensitize microfilariae to phagocytosis, enhancing their clearance from the host.
  • Targeting Biochemical Pathways : It is believed to affect the arachidonic acid metabolic pathway, which is crucial in inflammatory responses and cellular signaling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies:

  • Bacterial Inhibition : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisHigh

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Research findings indicate:

  • Cytotoxic Effects : The compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assessment :
    Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in HeLa cells, with an IC50 value of 15 µM, indicating strong anticancer potential.

Properties

IUPAC Name

pyridin-3-yl N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWVGRGLGHQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363759
Record name 3-Pyridyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51581-40-9
Record name 3-Pyridyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing solution of 3-pyridinol (9.7 g, 0.10 mol) and triethylamine (17.0 mL, 0.12 mol) in anhydrous benzene (300 mL) was slowly added a solution of N,N-dimethylcarbamyl chloride (14.4 mL, 0.11 mol) in anhydrous benzene (50 mL). After heating at reflux for 12 hours, the resultant mixture was filtered, and the salt was washed with benzene (3×10 mL). The filtrate was concentrated and distilled under reduced pressure to provide 18.4 g (95% yield) of the title compound as a light yellow oil (lit.: bp 91-93° C./3.5 mmHg, Millner, O. E, Jr.; Stanley, J. W; Purcell, W. P. J. Med. Chem. 1974, 17, 13). TLC Rf 0.57 (10:1 CHCl3 /MeOH). MS (DCI/NH3) m/e 212 (M+NH4)+, 195 (M+H)+. 1H NMR (CDCl3, 300 MHz) δ: 8.44 (d, J=0.9 Hz, 1H, ArH), 8.43 (dd, J=4.8, 1.8 Hz, 1H, ArH), 7.53 (ddd, J=7.5, 1.8, 0.9 Hz, 1H, ArH), 7.30 (dd, J=7.5, 4.8 Hz, 1H, ArH), 3.43 (q, J=7.2 Hz, 2H, NCH2), 3.40 (q, J=7.2 Hz, 2H, NCH2), 1.27 (t, J=7.2 Hz, 3H, CH3), 1.21 (t, J=7.2 Hz, 3H, CH3).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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